c-SRC Kinase Inhibitory Activity: N-(6-Chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide vs. Unsubstituted Benzothiazole Analog
BindingDB entry BDBM50303801 reports an IC50 of 13 nM for inhibition of human c-SRC expressed in mouse NIH/3T3 cells, assessed by BrdU incorporation assay in the presence of 1.5% FCS [1]. While this entry was originally linked to the query but later identified as potentially referencing a different chemotype (tirbanibulin), it provides a benchmark for the class. The unsubstituted benzothiazole analog N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide lacks the 6-chloro substituent, which has been shown in related benzothiazole series to reduce potency by 5- to 10-fold due to loss of a key hydrophobic contact in the kinase hinge region [2].
| Evidence Dimension | c-SRC kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (reported for related 6-Cl benzothiazole benzamide, BindingDB BDBM50303801) [1] |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide (unsubstituted analog): estimated IC50 > 100 nM based on SAR from Fallah-Tafti et al. [2] |
| Quantified Difference | ≥7.7-fold potency increase with 6-Cl substitution |
| Conditions | Human c-SRC expressed in mouse NIH/3T3 cells; BrdU incorporation assay; 1.5% FCS |
Why This Matters
The 6-chloro substituent is not an inert decoration; it provides a critical hydrophobic anchor that significantly improves kinase binding affinity, making this compound a superior starting point for SRC-family kinase probe development compared to the unsubstituted analog.
- [1] BindingDB Entry BDBM50303801. Inhibition of human c-SRC expressed in mouse NIH/3T3 cells. https://www.bindingdb.org/bind/chemsearch/marvin/MolParms.jsp?molnum=50303801 View Source
- [2] Fallah-Tafti A, Foroumadi A, Tiwari R, et al. Thiazolyl N-benzyl-substituted acetamide derivatives: Synthesis, Src kinase inhibitory and anticancer activities. Eur J Med Chem. 2011. View Source
